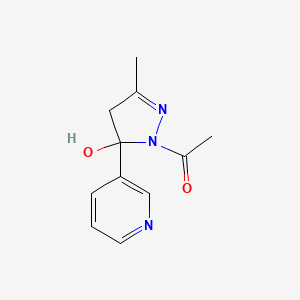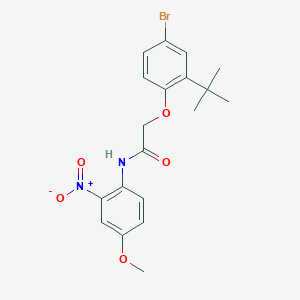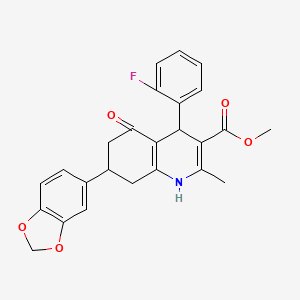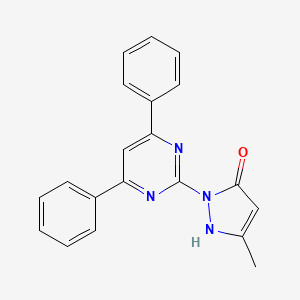
1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as AMP, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in various cell types. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its high solubility in water, which makes it easy to administer to cells and animals. Additionally, 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have low toxicity and is well-tolerated in animals. However, one of the limitations of using 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its relatively low potency, which may require higher concentrations to achieve significant effects.
Future Directions
There are several future directions for the study of 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol. One potential area of research is the investigation of its potential as a therapeutic agent in the treatment of cancer. 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit anticancer activity in various cancer cell lines, and further studies are needed to determine its efficacy in animal models and clinical trials. Additionally, 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease, and further studies are needed to determine its potential as a therapeutic agent in this disease. Finally, 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit antidiabetic effects in animal models, and further studies are needed to determine its potential as a therapeutic agent in the treatment of diabetes.
Synthesis Methods
The synthesis of 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-pyridinecarboxaldehyde and acetylacetone in the presence of ammonium acetate and ethanol. The product is then treated with hydrazine hydrate to yield 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol. The overall yield of this synthesis method is around 70%.
Scientific Research Applications
1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
1-(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8-6-11(16,14(13-8)9(2)15)10-4-3-5-12-7-10/h3-5,7,16H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENHXEMRGUOUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5180625.png)


![(3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5180652.png)
![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5180660.png)

![N~2~-(4-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180683.png)
![2-(benzylamino)-3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5180698.png)
![N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5180721.png)

![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-chlorobenzamide](/img/structure/B5180735.png)
![3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5180738.png)

![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B5180751.png)